molecular formula C9H14FN3O2S2 B2484563 4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazine-1-sulfonyl fluoride CAS No. 2411272-37-0

4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazine-1-sulfonyl fluoride

Cat. No.: B2484563
CAS No.: 2411272-37-0
M. Wt: 279.35
InChI Key: QDEKNPHFAZTLCF-UHFFFAOYSA-N
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Description

4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazine-1-sulfonyl fluoride is a complex organic compound that features a thiazole ring, a piperazine ring, and a sulfonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazine-1-sulfonyl fluoride typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which can be synthesized by reacting 4-methyl-1,3-thiazole with appropriate reagents. The piperazine ring is then introduced through a nucleophilic substitution reaction. Finally, the sulfonyl fluoride group is added using sulfonyl chloride and fluoride sources under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and pH levels .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazine-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the piperazine ring .

Scientific Research Applications

4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazine-1-sulfonyl fluoride has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazine-1-sulfonyl fluoride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Methyl-1,3-thiazol-5-yl)methyl]piperazine-1-sulfonyl fluoride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .

Properties

IUPAC Name

4-[(4-methyl-1,3-thiazol-5-yl)methyl]piperazine-1-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14FN3O2S2/c1-8-9(16-7-11-8)6-12-2-4-13(5-3-12)17(10,14)15/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEKNPHFAZTLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CN2CCN(CC2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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